3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its boronic acid derivative structure
Properties
IUPAC Name |
3-methyl-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-14-13-15(18(23)22-16-9-7-6-8-10-16)11-12-17(14)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVXJIQCRSQDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step reaction process
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various amines.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative structure makes it valuable in cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used as a probe to study enzyme activities and interactions with biological macromolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, which can modulate enzyme activities and signaling pathways.
Comparison with Similar Compounds
2-Methyl-2- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness: 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
